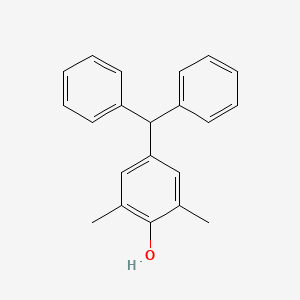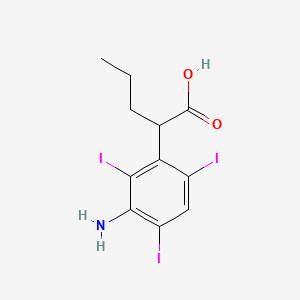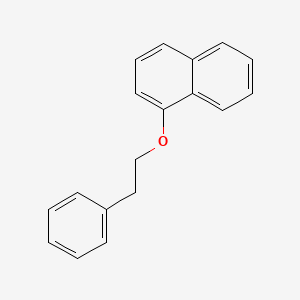
Isocyanato(dimethyl)phenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isocyanato(dimethyl)phenylsilane is an organosilicon compound with the molecular formula C₉H₁₁NOSi It is characterized by the presence of an isocyanate group (-NCO) attached to a silicon atom, which is further bonded to a phenyl group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions: Isocyanato(dimethyl)phenylsilane can be synthesized through several methods. One common approach involves the reaction of dimethylphenylchlorosilane with sodium cyanate. The reaction typically occurs in an aprotic solvent such as tetrahydrofuran (THF) under reflux conditions. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{Si(CH}_3\text{)}_2\text{Cl} + \text{NaNCO} \rightarrow \text{C}_6\text{H}_5\text{Si(CH}_3\text{)}_2\text{NCO} + \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound often involves the phosgenation of corresponding amines. due to the hazardous nature of phosgene, alternative methods such as the thermal decomposition of carbamates are being explored. These methods aim to improve safety and reduce environmental impact .
化学反应分析
Types of Reactions: Isocyanato(dimethyl)phenylsilane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce amines and carbon dioxide.
Polymerization: Can be used to form polyurethanes when reacted with diols.
Common Reagents and Conditions:
Alcohols: Reacts under mild conditions to form urethanes.
Water: Hydrolysis occurs readily, especially in the presence of moisture.
Diols: Used in the formation of polyurethanes under controlled conditions.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Products of hydrolysis.
Polyurethanes: Result from polymerization reactions with diols.
科学研究应用
Isocyanato(dimethyl)phenylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for use in drug delivery systems and medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of isocyanato(dimethyl)phenylsilane primarily involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is exploited in various applications, including the formation of urethanes and polyurethanes. The molecular targets and pathways involved are largely dependent on the specific nucleophile and reaction conditions .
相似化合物的比较
Phenylsilane: Similar in structure but lacks the isocyanate group.
Dimethylphenylchlorosilane: Precursor in the synthesis of isocyanato(dimethyl)phenylsilane.
Isocyanatopropyltriethoxysilane: Another organosilicon compound with an isocyanate group.
Uniqueness: this compound is unique due to the presence of both an isocyanate group and a silicon atom in its structure. This combination imparts distinct reactivity and properties, making it valuable in specialized applications such as the synthesis of advanced materials and polymers .
属性
CAS 编号 |
23115-25-5 |
|---|---|
分子式 |
C9H11NOSi |
分子量 |
177.27 g/mol |
IUPAC 名称 |
isocyanato-dimethyl-phenylsilane |
InChI |
InChI=1S/C9H11NOSi/c1-12(2,10-8-11)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI 键 |
OIEZCLOMEMWVEQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1=CC=CC=C1)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


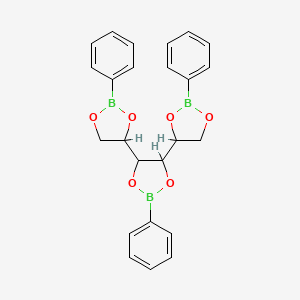
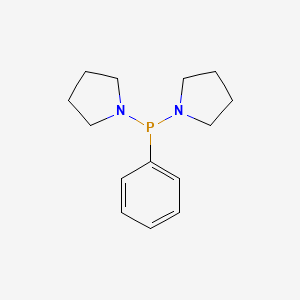
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
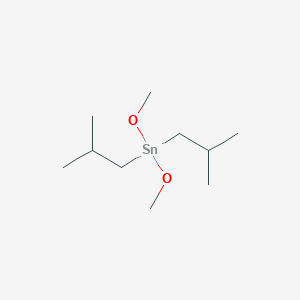
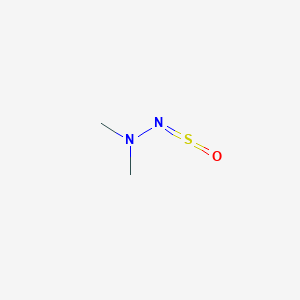
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
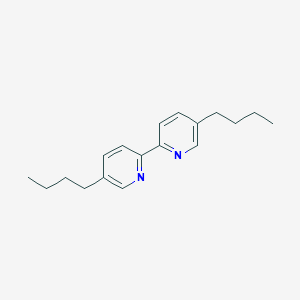
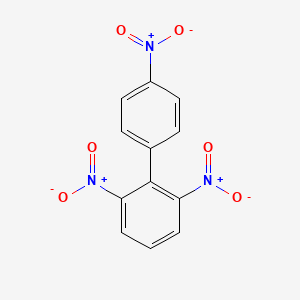
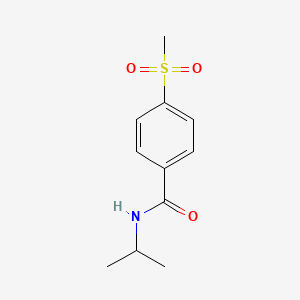

![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
